

# An In-Depth Technical Guide to 5-Chloro-2-cyanophenylboronic Acid

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## Compound of Interest

**Compound Name:** 5-Chloro-2-cyanophenylboronic acid

**Cat. No.:** B1451294

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Chloro-2-cyanophenylboronic acid** is a substituted arylboronic acid that has emerged as a significant building block in modern organic synthesis and medicinal chemistry.<sup>[1]</sup> Its unique structural features—a chloro group, a cyano group, and a boronic acid moiety on a phenyl ring—confer specific reactivity and properties that make it a valuable reagent.<sup>[2][3]</sup> This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers in the field.

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (-B(OH)<sub>2</sub>), are generally stable to air and moisture, facilitating their handling and storage.<sup>[4][5]</sup> They are pivotal in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for creating carbon-carbon bonds.<sup>[1][6]</sup> The strategic placement of the chloro and cyano groups on the phenyl ring of **5-Chloro-2-cyanophenylboronic acid** allows for fine-tuning of the electronic and steric properties of target molecules in drug discovery and materials science.<sup>[1][5]</sup>

## Molecular Structure and Properties

The molecular formula for **5-Chloro-2-cyanophenylboronic acid** is C<sub>7</sub>H<sub>5</sub>BClNO<sub>2</sub>, and its molecular weight is 181.38 g/mol.<sup>[2][3]</sup> The IUPAC name is (5-chloro-2-cyanophenyl)boronic

acid.[\[2\]](#)

## Structural Characteristics

The molecule consists of a benzene ring substituted with three functional groups:

- Boronic Acid Group (-B(OH)2): This functional group is the reactive center for cross-coupling reactions. The boron atom is  $sp^2$  hybridized, possessing a vacant p-orbital, which makes it a Lewis acid.[\[7\]](#)
- Chloro Group (-Cl): Located at the 5-position, this electron-withdrawing group influences the electronic properties of the aromatic ring.
- Cyano Group (-C≡N): Positioned at the 2-position, this is also a strong electron-withdrawing group that significantly impacts the molecule's reactivity.

The specific arrangement of these substituents dictates the molecule's chemical behavior and its utility in synthesis.

## Physicochemical Properties

A summary of the key computed physicochemical properties of **5-Chloro-2-cyanophenylboronic acid** is presented in the table below.

Property	Value	Source
Molecular Weight	181.38 g/mol	<a href="#">[2]</a>
Molecular Formula	C7H5BCINO2	<a href="#">[2]</a>
IUPAC Name	(5-chloro-2-cyanophenyl)boronic acid	<a href="#">[2]</a>
CAS Number	1072946-52-1	<a href="#">[2]</a>
Purity	Typically $\geq$ 98%	<a href="#">[3]</a>

It is important to note that arylboronic acids can readily undergo dehydration to form cyclic trimer anhydrides known as boroxines.[\[8\]](#) This can complicate characterization, and

commercial samples often contain varying amounts of these anhydrides.[\[8\]](#)

## Structural Analysis and Characterization

A variety of analytical techniques are employed to confirm the structure and purity of **5-Chloro-2-cyanophenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules.

- $^1\text{H}$  NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For **5-Chloro-2-cyanophenylboronic acid**, distinct signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group would be expected.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum reveals the different carbon environments. The signals for the quaternary carbon attached to the boron atom are often broadened and may be difficult to observe due to the quadrupolar nature of the boron nucleus.[\[4\]](#)
- $^{11}\text{B}$  NMR: This technique is particularly useful for characterizing boronic acids. The chemical shift of the boron atom can provide insights into its coordination state and electronic environment.[\[4\]](#)[\[9\]](#) Tricoordinate boronic acids typically show a resonance in the 25–35 ppm range.[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for **5-Chloro-2-cyanophenylboronic acid** include:

- A strong, broad O-H stretch from the boronic acid's hydroxyl groups, typically in the 3300–3200  $\text{cm}^{-1}$  region.[\[4\]](#)
- A strong B-O stretching vibration between 1380–1310  $\text{cm}^{-1}$ .[\[4\]](#)
- The characteristic C≡N stretch of the cyano group.

The absence of the O-H stretch and the appearance of a new strong absorption around 680–705 cm<sup>-1</sup> can indicate the formation of the boroxine anhydride.[4]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for the analysis of boronic acids.[10]

## X-ray Crystallography

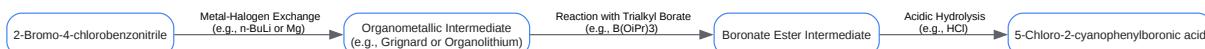
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[11] While obtaining suitable crystals can be a rate-limiting step, the resulting data is invaluable for unambiguous structure determination.[11]

## Synthesis and Purification

### Synthetic Routes

Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[8] For **5-Chloro-2-cyanophenylboronic acid**, a plausible synthetic route would involve the formation of an organometallic species from a di-substituted benzene precursor, such as 2-bromo-4-chlorobenzonitrile.

A generalized workflow for the synthesis is as follows:



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Caption: Generalized synthetic workflow for **5-Chloro-2-cyanophenylboronic acid**.

## Purification

Purification of boronic acids can be challenging due to their propensity to form boroxines.

Common purification techniques include:

- Recrystallization: This is a standard method for purifying solid organic compounds.
- Chromatography: Column chromatography can be used to separate the desired boronic acid from impurities.
- Derivatization: Conversion to a more stable derivative, such as a boronate ester (e.g., pinacol ester), can facilitate purification. The boronic acid can then be regenerated if needed.

## Applications in Research and Drug Development

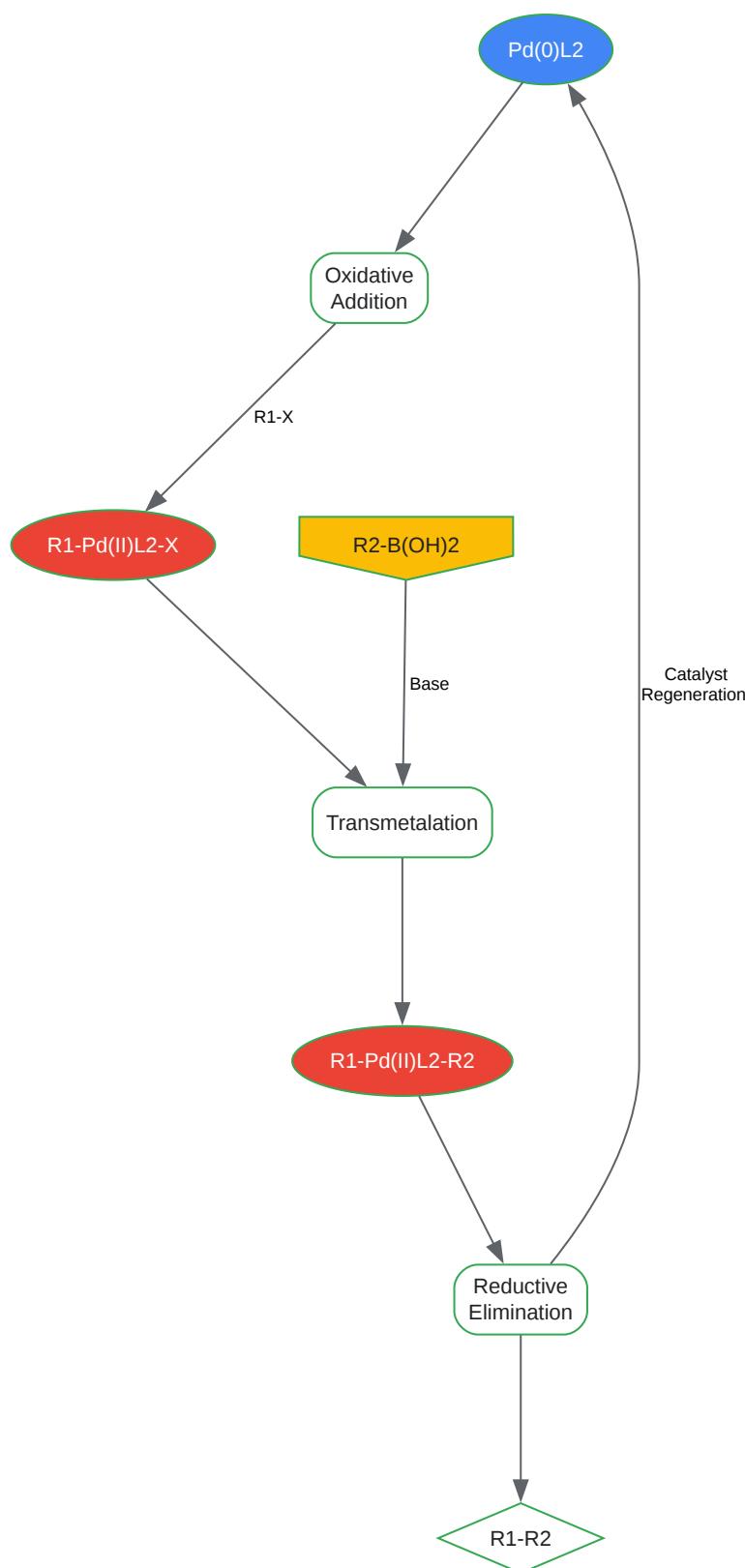
**5-Chloro-2-cyanophenylboronic acid** is a versatile reagent with significant applications in several areas of chemical research.

### Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **5-Chloro-2-cyanophenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.<sup>[1]</sup> This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.<sup>[6][12][13]</sup> It is widely used in the synthesis of biaryls, poly-olefins, and styrenes.<sup>[6]</sup> The mild reaction conditions and tolerance of a wide range of functional groups make it a preferred method in organic synthesis.<sup>[6][14]</sup>

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.<sup>[12][15]</sup>
- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.<sup>[13][15]</sup>
- Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst.<sup>[12][13]</sup>

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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Drug Discovery

In drug discovery, the ability to rapidly synthesize libraries of diverse compounds is essential for identifying promising drug candidates.<sup>[5]</sup> **5-Chloro-2-cyanophenylboronic acid** serves as a key building block for introducing a specific substituted phenyl ring into larger molecules.<sup>[1]</sup> This modular approach accelerates structure-activity relationship (SAR) studies, where systematic modifications to a molecule's structure are made to optimize its biological activity.<sup>[5]</sup> Boronic acids themselves are also being investigated as potential therapeutic agents, for example, as inhibitors of serine proteases.<sup>[16]</sup>

## Materials Science

The structural motifs provided by **5-Chloro-2-cyanophenylboronic acid** can be incorporated into polymers and other advanced materials to impart specific electronic or optical properties.<sup>[1]</sup>

## Handling, Storage, and Safety

### Handling

As with all chemicals, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling **5-Chloro-2-cyanophenylboronic acid**.<sup>[17]</sup> Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.<sup>[17]</sup> Avoid contact with skin and eyes.<sup>[17]</sup>

### Storage

Boronic acids are generally stable but can be sensitive to moisture and air.<sup>[17][18]</sup> It is recommended to store **5-Chloro-2-cyanophenylboronic acid** in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[17][18]</sup> Storage under an inert atmosphere (e.g., argon or nitrogen) can help to prevent degradation.<sup>[17]</sup> Due to their hygroscopic nature, proper storage is crucial to maintain their quality and prevent clumping.<sup>[18]</sup>

## Safety Considerations

While boronic acids are generally considered to have low toxicity, some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).<sup>[7][19]</sup> Therefore, it is important to control their residual levels in final products.<sup>[19]</sup>

## Conclusion

**5-Chloro-2-cyanophenylboronic acid** is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined molecular structure and predictable reactivity make it an essential tool for the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, characterization, and handling is crucial for researchers to effectively and safely utilize this important building block in their synthetic endeavors.

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